1-(2-Bromophenyl)piperidine;hydrochloride
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Overview
Description
1-(2-Bromophenyl)piperidine;hydrochloride is an organic compound with the molecular formula C11H14BrN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)piperidine;hydrochloride typically involves the bromination of phenylpiperidine. One common method is the reaction of phenylpiperidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C6H5N(CH2)5+Br2→C6H4BrN(CH2)5
The resulting 1-(2-Bromophenyl)piperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The process is optimized for high yield and purity, with subsequent purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Oxidation Products: Piperidone derivatives.
Reduction Products: Reduced piperidine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(2-Bromophenyl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)piperidine
- 1-(2-Chlorophenyl)piperidine
- 1-(2-Fluorophenyl)piperidine
Uniqueness
1-(2-Bromophenyl)piperidine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to other halogenated derivatives. This makes it a valuable compound for specific research applications where bromine’s electronic effects are desired.
Properties
IUPAC Name |
1-(2-bromophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXILZPPXUDJKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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